5-Bromo-1H-benzimidazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-benzimidazole-4-carboxylicacid is a heterocyclic aromatic compound that features a benzimidazole core with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 5-Bromo-1H-benzimidazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
5-Bromo-1H-benzimidazole-4-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-1H-benzimidazole-4-carboxylicacid .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-benzimidazole-4-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-1H-benzimidazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-1H-benzimidazole-4-carboxylicacid include other benzimidazole derivatives such as:
- 5-Chloro-1H-benzimidazole-4-carboxylicacid
- 5-Fluoro-1H-benzimidazole-4-carboxylicacid
- 5-Iodo-1H-benzimidazole-4-carboxylicacid
These compounds share the benzimidazole core structure but differ in the substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
5-bromo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XTWMPUYFKQHOLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.